molecular formula C17H14ClN3O B5957009 N-(3-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide

N-(3-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide

Cat. No.: B5957009
M. Wt: 311.8 g/mol
InChI Key: KYLKPPWSRGKIEC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chlorophenyl group and an imidazol-1-ylmethyl group

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-15-2-1-3-16(10-15)20-17(22)14-6-4-13(5-7-14)11-21-9-8-19-12-21/h1-10,12H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLKPPWSRGKIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Imidazol-1-ylmethyl Group: The imidazol-1-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide core with imidazole and formaldehyde under acidic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding amine derivatives.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the para position relative to the amide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by using reagents like bromine or chlorinating agents.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzamides.

Scientific Research Applications

Chemistry: N-(3-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving imidazole-sensitive pathways.

Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the benzamide core can interact with receptor sites, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    N-(3-chlorophenyl)-4-(imidazol-1-ylmethyl)benzimidazole: Similar structure but with a benzimidazole ring instead of a benzamide core.

    N-(3-chlorophenyl)-4-(imidazol-1-ylmethyl)pyridine: Similar structure but with a pyridine ring instead of a benzamide core.

    N-(3-chlorophenyl)-4-(imidazol-1-ylmethyl)quinoline: Similar structure but with a quinoline ring instead of a benzamide core.

Uniqueness: N-(3-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide is unique due to its specific combination of a benzamide core with a 3-chlorophenyl group and an imidazol-1-ylmethyl group. This unique structure imparts specific chemical properties and biological activities that differentiate it from other similar compounds.

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